molecular formula C19H23NO2S B2530360 2-phenoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide CAS No. 2034517-63-8

2-phenoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide

Cat. No.: B2530360
CAS No.: 2034517-63-8
M. Wt: 329.46
InChI Key: IZNNWTIEJUCPBQ-UHFFFAOYSA-N
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Description

2-phenoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide is a synthetic organic compound that features a phenoxy group, a thiophene ring, and a cyclopentyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide typically involves multi-step organic reactions One common approach is to start with the preparation of the cyclopentylmethylamine derivative, which is then reacted with a thiophene-containing compound

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the amide group can produce the corresponding amine.

Scientific Research Applications

2-phenoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Researchers investigate its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various conditions.

    Industry: It may be used in the development of new materials with specific properties, such as electronic or optical applications.

Comparison with Similar Compounds

Similar Compounds

    2-phenoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)propanamide: Similar structure with a thiophene ring at a different position.

    2-phenoxy-N-((1-(furan-3-yl)cyclopentyl)methyl)propanamide: Contains a furan ring instead of a thiophene ring.

    2-phenoxy-N-((1-(pyridin-3-yl)cyclopentyl)methyl)propanamide: Features a pyridine ring in place of the thiophene ring.

Uniqueness

2-phenoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

IUPAC Name

2-phenoxy-N-[(1-thiophen-3-ylcyclopentyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-15(22-17-7-3-2-4-8-17)18(21)20-14-19(10-5-6-11-19)16-9-12-23-13-16/h2-4,7-9,12-13,15H,5-6,10-11,14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNNWTIEJUCPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1(CCCC1)C2=CSC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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